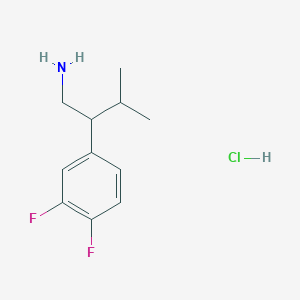

2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride

Description

2-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride is a fluorinated arylalkylamine derivative with a molecular structure characterized by a 3,4-difluorophenyl ring attached to a branched butanamine backbone. The compound’s hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. The 3,4-difluorophenyl moiety is notable for its electron-withdrawing properties, which can influence metabolic stability and binding affinity in bioactive molecules .

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N.ClH/c1-7(2)9(6-14)8-3-4-10(12)11(13)5-8;/h3-5,7,9H,6,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXRGRHYGPMFTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C1=CC(=C(C=C1)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and reaction monitoring techniques to control the reaction environment and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce different amine derivatives .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

- Antimicrobial Activity : Research indicates that compounds with similar structural features exhibit antimicrobial properties. The difluorination may enhance the efficacy against various bacterial strains due to increased cell membrane permeability .

- Anticancer Potential : Preliminary studies suggest that this compound could be effective against certain cancer cell lines. The National Cancer Institute (NCI) has evaluated structurally related compounds for their antitumor activity, indicating potential pathways for further research .

- CNS Activity : Given its structural analogies with known psychoactive substances, there is interest in exploring its effects on central nervous system (CNS) disorders. Compounds with similar amine structures have shown promise as antidepressants and anxiolytics .

Synthetic Strategies

The synthesis of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride can be achieved through several methods:

- Functional Group Manipulation : Modifying existing compounds by introducing the difluorophenyl group can lead to enhanced biological activity.

- Combinatorial Chemistry : This approach allows for the rapid synthesis of multiple analogs to evaluate their pharmacological profiles .

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

- In Vitro Studies : Research involving cell lines has demonstrated that derivatives of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride exhibit varying degrees of cytotoxicity against cancer cells, suggesting a need for further exploration into its mechanism of action .

- Comparative Analysis : A comparative study with other fluorinated compounds showed that those with dual fluorination patterns often had superior biological activity due to enhanced lipophilicity and receptor binding capabilities .

Comparative Analysis Table

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 2-(3-Fluorophenyl)-3-methylbutan-1-amine | Single fluorine atom | Lower lipophilicity |

| 2-(4-Fluorophenyl)-3-methylbutan-1-amine | Fluorine at para position | Different receptor interaction profile |

| 2-(3-Chlorophenyl)-3-methylbutan-1-amine | Chlorine instead of fluorine | Potentially different biological activity |

Mechanism of Action

The mechanism of action of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The molecular pathways involved can include signal transduction pathways that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their key distinctions are summarized below:

Structural Analogues and Substituent Effects

Physicochemical and Functional Comparisons

Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism, extending half-life relative to hydroxylated analogs (e.g., dopamine HCl) .

Synthetic Utility : The branched butanamine chain in 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride provides a chiral center for stereoselective synthesis, unlike the cyclopropane-based impurity in Ticagrelor intermediates .

Biological Activity: While dopamine HCl acts as a neurotransmitter, fluorinated arylalkylamines are more commonly explored as kinase inhibitors or monoamine transporter ligands due to their enhanced stability and binding profiles .

Research and Industrial Relevance

The compound’s structural uniqueness positions it as a candidate for:

- Pharmaceutical Intermediates : Its fluorinated aryl group and chiral amine backbone align with motifs seen in antiviral or CNS-targeting drugs .

- Chemical Probes: Potential use in studying fluorine’s role in ligand-receptor interactions, particularly in comparison to hydroxylated (dopamine HCl) or methylated analogs .

Biological Activity

2-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride, with the molecular formula C₁₁H₁₆ClF₂N and a molecular weight of 235.7 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a 3-methylbutan-1-amine skeleton, with the hydrochloride form indicating it is a salt formed with hydrochloric acid. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClF₂N |

| Molecular Weight | 235.7 g/mol |

| CAS Number | 2248272-78-6 |

| Functional Groups | Amine, Fluorine |

The biological activity of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. The amine functional group allows for hydrogen bonding and ionic interactions, which can modulate the activity of proteins and enzymes involved in several biological pathways.

Potential Targets

Preliminary studies suggest that this compound may interact with:

- Serotonin receptors : Influencing mood and anxiety levels.

- Dopamine receptors : Potential implications in neuropsychiatric disorders.

- Adrenergic receptors : Possible effects on cardiovascular functions.

Biological Activity Studies

Research has indicated that compounds structurally similar to 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride exhibit various biological activities:

- Antiproliferative Activity : Studies on related compounds have demonstrated significant antiproliferative effects against cancer cell lines such as breast, colon, and lung cancer. For instance, fluorinated derivatives have shown enhanced potency due to their ability to disrupt cellular processes involved in proliferation .

- Inhibition Studies : Compounds with similar structures have been evaluated for their inhibitory effects on specific enzymes. For example, some derivatives inhibited kinases involved in cell signaling pathways critical for cancer progression .

Case Studies

A notable case study investigated the efficacy of related compounds in treating Trypanosomiasis (African sleeping sickness). The lead compound from a series showed promising activity against Trypanosoma brucei, demonstrating the potential therapeutic applications of amine-based compounds in parasitic infections .

Table: Efficacy of Related Compounds Against T. brucei

| Compound Name | IC50 (μM) | Selectivity over Mammalian Cells |

|---|---|---|

| 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine hydrochloride | TBD | TBD |

| Compound 38 | 0.26 | 200-fold |

| Compound 16 | TBD | TBD |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Initial assessments indicate that modifications to the structure can enhance blood-brain barrier penetration and overall bioavailability. For instance, structural analogs have shown improved pharmacokinetic properties leading to higher efficacy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.